Cas no 912329-03-4 (Karavilagenin A)

Karavilagenin A 化学的及び物理的性質
名前と識別子
-
- Karavilagenin A
- 3-Hydroxy-7,25-dimethoxycucurbita-5,23-diene
- (1S,4S,7S,9β,23E)-7,25-Dimethoxy-9,10,14-trimethyl-4,9-cyclo-9,10 -secocholesta-5,23-dien-1-ol
- [ "3-Hydroxy-7", "25-dimethoxycucurbita-5", "23-diene" ]
- (3β,7β,9β,10α,23E)-7,25-Dimethoxy-9-methyl-19-norlanosta-5,23-dien-3-ol (ACI)
- (23E)-7β,25-Dimethoxycucurbita-5,23-dien-3β-ol
- (3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- AKOS040763047
- 912329-03-4
- (3,7,9,10,23E)-7,25-Dimethoxy-9-methyl-19-norlanosta-5,23-dien-3-ol; (23E)-7,25-Dimethoxycucurbita-5,23-dien-3-ol
- FS-9150
- CHEMBL469190
- (+)-Karavilagenin A
- 3-Hydroxy-7
- (3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-((E,2R)-6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-3-ol
- 3beta-hydroxy-7beta,25-dimethoxycucurbita-5,23(E)-diene
-
- インチ: 1S/C32H54O3/c1-21(12-11-16-28(2,3)35-10)22-15-17-32(8)27-25(34-9)20-24-23(13-14-26(33)29(24,4)5)30(27,6)18-19-31(22,32)7/h11,16,20-23,25-27,33H,12-15,17-19H2,1-10H3/b16-11+/t21-,22-,23-,25+,26+,27-,30+,31-,32+/m1/s1
- InChIKey: OJXKMMLNVLFMJM-QTACYZFBSA-N
- ほほえんだ: C[C@@]12CC[C@H]([C@H](C)C/C=C/C(C)(C)OC)[C@@]1(C)CC[C@]1([C@@H]3CC[C@H](O)C(C)(C)C3=C[C@@H]([C@@H]21)OC)C
計算された属性
- せいみつぶんしりょう: 486.40729558g/mol
- どういたいしつりょう: 486.40729558g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 855
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.509
- トポロジー分子極性表面積: 38.7Ų
じっけんとくせい
- 色と性状: Powder
- PSA: 38.69000
- LogP: 7.58480
Karavilagenin A セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Karavilagenin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5945-5 mg |
Karavilagenin A |
912329-03-4 | 98% | 5mg |
¥ 4,510 | 2023-07-11 | |
A2B Chem LLC | AH84688-5mg |
Karavilagenin A |
912329-03-4 | 96.0% | 5mg |
$802.00 | 2024-05-20 | |
TargetMol Chemicals | TN5945-5mg |
Karavilagenin A |
912329-03-4 | 5mg |
¥ 4510 | 2024-07-20 | ||
TargetMol Chemicals | TN5945-1 ml * 10 mm |
Karavilagenin A |
912329-03-4 | 1 ml * 10 mm |
¥ 4610 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K27650-5 mg |
Karavilagenin A |
912329-03-4 | 5mg |
¥6400.0 | 2022-04-27 | ||
TargetMol Chemicals | TN5945-1 mL * 10 mM (in DMSO) |
Karavilagenin A |
912329-03-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5945-5 mg |
Karavilagenin A |
912329-03-4 | 5mg |
¥6115.00 | 2022-04-26 |
Karavilagenin A 関連文献
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Karavilagenin Aに関する追加情報
Recent Advances in the Study of Karavilagenin A (CAS: 912329-03-4): A Promising Triterpenoid in Chemical Biology and Medicine
Karavilagenin A (CAS: 912329-03-4), a naturally occurring triterpenoid, has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on Karavilagenin A, focusing on its chemical properties, biological activities, and emerging applications in drug discovery and development.
Recent studies have elucidated the molecular structure of Karavilagenin A, revealing a pentacyclic triterpenoid scaffold with hydroxyl and carbonyl functional groups that contribute to its bioactivity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structure and purity, which is critical for reproducibility in pharmacological studies. The compound has been isolated from various plant sources, with recent reports highlighting its presence in the genus Salacia, a traditional medicinal plant used in Ayurvedic medicine.
In vitro and in vivo studies have demonstrated that Karavilagenin A exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Notably, research published in 2023 has shown its potent inhibitory effects on NF-κB signaling pathways, which play a pivotal role in inflammation and cancer progression. These findings suggest that Karavilagenin A could serve as a lead compound for developing novel anti-inflammatory and anticancer agents.
One of the most promising aspects of Karavilagenin A is its potential application in oncology. Recent preclinical studies have reported its ability to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers, through mechanisms involving mitochondrial dysfunction and ROS generation. Additionally, synergistic effects have been observed when Karavilagenin A is combined with conventional chemotherapeutic agents, enhancing their efficacy while reducing toxicity.
Despite these promising findings, challenges remain in the development of Karavilagenin A as a therapeutic agent. Issues such as low bioavailability and poor solubility have been identified, prompting researchers to explore formulation strategies, including nanoparticle-based delivery systems and prodrug approaches. Recent advancements in chemical modification techniques have also been applied to improve the pharmacokinetic properties of Karavilagenin A, with several derivatives showing enhanced activity and stability.
In conclusion, Karavilagenin A (CAS: 912329-03-4) represents a compelling candidate for further investigation in chemical biology and drug development. Its multifaceted biological activities, combined with ongoing efforts to optimize its pharmacological profile, position it as a valuable asset in the search for new therapeutic agents. Future research should focus on elucidating its molecular targets, conducting comprehensive toxicity studies, and advancing its clinical translation to fully realize its therapeutic potential.
912329-03-4 (Karavilagenin A) 関連製品
- 256445-66-6(Stigmast-5-en-3-ol, 7-methoxy-, (3b,7b)-)
- 126060-09-1(Blazein)
- 71580-43-3(1H-Pyrrole, 3-ethynyl-)
- 1542333-99-2(1-(3-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol)
- 4351-78-4(2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol)
- 1442111-19-4(6-azetidin-3-yl-2-methylpyrimidin-4-ol)
- 55286-05-0(2-chloro-7-methyl-7H-Purine)
- 1251650-24-4(N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 2171615-66-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid)




